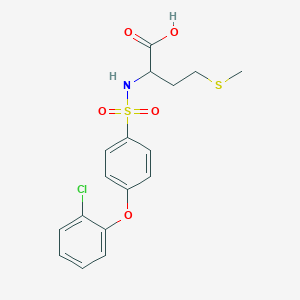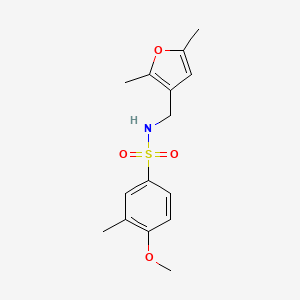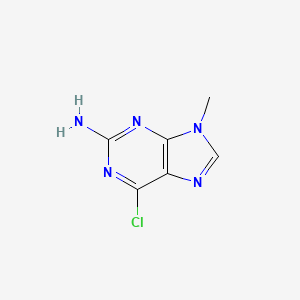
((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine (4-CPMSM) is an important and widely used compound in scientific research. It is a derivative of the amino acid methionine, and is used in various studies for its biochemical and physiological effects. 4-CPMSM has been used in many laboratory experiments to study the effects of various compounds, and to understand the molecular mechanisms of action of these compounds.
Wirkmechanismus
The mechanism of action of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine is not fully understood, but it is believed to act as a chelator of metals. This means that it binds to metals, such as iron, and prevents them from binding to other molecules. This property of this compound is thought to be responsible for its effects on plant growth and its ability to act as an environmental pollutant. In addition, this compound is believed to act as an inhibitor of enzymes, which can affect the metabolism of various compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain plants, as well as to inhibit the growth of certain bacteria and fungi. In addition, this compound has been shown to affect the metabolism of certain hormones and drugs, as well as to affect the metabolism of certain environmental pollutants. Finally, this compound has been shown to have an effect on the expression of certain genes, which can affect the biochemical and physiological processes of the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine in laboratory experiments is its ability to chelate metals. This property allows it to be used in studies of the effects of various environmental pollutants, as well as in studies of the effects of various hormones and drugs on the body. In addition, this compound is relatively inexpensive and easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it may not be suitable for use in studies of the effects of genetic mutations, as it may not be able to bind to the necessary molecules.
Zukünftige Richtungen
There are many potential future directions for the use of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine in scientific research. For example, it could be used in further studies of the effects of various environmental pollutants, as well as in studies of the effects of various hormones and drugs on the body. In addition, this compound could be used in studies of the biochemical and physiological effects of various compounds, as well as in studies of the effects of various genetic mutations. Finally, this compound could be used in further studies of the molecular mechanisms of action of various compounds, as well as in studies of the effects of various compounds on plant growth.
Synthesemethoden
((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine can be synthesized from the amino acid methionine and 2-chlorophenoxyacetic acid (2-CPA) using a two-step process. The first step involves the reaction of methionine with 2-CPA in the presence of a base (such as sodium hydroxide or potassium hydroxide) to form the intermediate 4-(2-chlorophenoxy)phenylsulfonate. The second step involves the reaction of the intermediate with a strong acid (such as hydrochloric acid) to form this compound. This method of synthesis is simple and efficient, and can be used to produce this compound in large quantities.
Wissenschaftliche Forschungsanwendungen
((4-(2-Chlorophenoxy)phenyl)sulfonyl)methionine is an important compound in scientific research, and has been used in various studies to study the effects of various compounds. It has been used in studies of plant growth, as well as studies of the effects of various hormones and drugs on the body. It has also been used to study the effects of various environmental pollutants, and to understand the molecular mechanisms of action of these compounds. In addition, this compound has been used in studies of the biochemical and physiological effects of various compounds, as well as in studies of the effects of various genetic mutations.
Eigenschaften
IUPAC Name |
2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S2/c1-25-11-10-15(17(20)21)19-26(22,23)13-8-6-12(7-9-13)24-16-5-3-2-4-14(16)18/h2-9,15,19H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLBKESFOSFQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2859541.png)
![2-((2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2859543.png)


![N-(benzo[d]thiazol-6-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2859548.png)



![2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2859553.png)
![3-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B2859554.png)
![2-Indol-1-yl-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2859556.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea](/img/structure/B2859560.png)
![8-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859564.png)